molecular formula C10H11N3O B13893114 5-(dimethylamino)-1H-1,6-naphthyridin-4-one

5-(dimethylamino)-1H-1,6-naphthyridin-4-one

Cat. No.: B13893114
M. Wt: 189.21 g/mol
InChI Key: XXWDFBVWPZNAPN-UHFFFAOYSA-N
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Description

5-(dimethylamino)-1H-1,6-naphthyridin-4-one is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a dimethylamino group attached to the naphthyridine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylamino)-1H-1,6-naphthyridin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of 2-aminonicotinaldehyde with dimethylamine under acidic conditions can yield the desired naphthyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylamino)-1H-1,6-naphthyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding n-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield n-oxide derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds.

Scientific Research Applications

5-(dimethylamino)-1H-1,6-naphthyridin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(dimethylamino)-1H-1,6-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5-bis(dimethylamino)quinoline: A quinoline analog with similar structural features.

    1,8-bis(dimethylamino)naphthalene:

    4-dimethylaminopyridine: Known for its strong catalytic activity in various reactions.

Uniqueness

5-(dimethylamino)-1H-1,6-naphthyridin-4-one is unique due to its specific naphthyridine structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

5-(dimethylamino)-1H-1,6-naphthyridin-4-one

InChI

InChI=1S/C10H11N3O/c1-13(2)10-9-7(3-5-12-10)11-6-4-8(9)14/h3-6H,1-2H3,(H,11,14)

InChI Key

XXWDFBVWPZNAPN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC2=C1C(=O)C=CN2

Origin of Product

United States

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